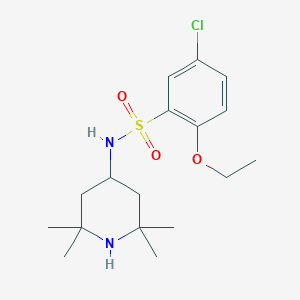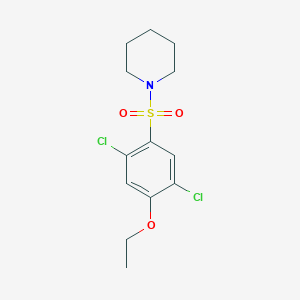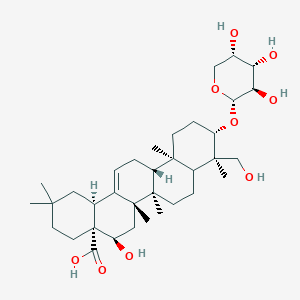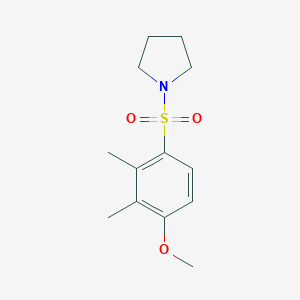
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as TAPS, which is an abbreviation for its full chemical name. TAPS has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mechanism of Action
TAPS acts as a competitive antagonist of ion channels and receptors, meaning that it binds to the same site as the natural ligand or agonist and blocks its activity. The specific mechanism of action of TAPS depends on the type of channel or receptor it is targeting. For example, TAPS blocks voltage-gated potassium channels by binding to the extracellular pore region and preventing the flow of potassium ions through the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAPS depend on the specific ion channel or receptor it is targeting. In general, TAPS has been shown to reduce neuronal excitability and inhibit synaptic transmission in the central nervous system. This can have a variety of effects on behavior and cognition, depending on the specific brain region and neural circuitry involved.
Advantages and Limitations for Lab Experiments
One advantage of using TAPS in lab experiments is its high selectivity for certain types of ion channels and receptors. This allows researchers to selectively block the activity of these channels without affecting other types of channels or receptors. However, one limitation of using TAPS is its relatively low potency compared to other channel blockers or receptor antagonists. This can make it difficult to achieve complete block of channel or receptor activity without using high concentrations of TAPS, which can have off-target effects.
Future Directions
There are many potential future directions for research on TAPS. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy and Alzheimer's disease. TAPS has been shown to reduce seizure activity in animal models of epilepsy, and it may also have neuroprotective effects in Alzheimer's disease. Another area of interest is the development of more potent and selective TAPS analogs that could be used as even more precise tools for studying ion channels and receptors in the brain.
Synthesis Methods
The synthesis of TAPS involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
TAPS has been widely used in scientific research as a tool to study the function of ion channels and receptors in neurons. It has been shown to selectively block the activity of certain types of ion channels, such as voltage-gated potassium channels and nicotinic acetylcholine receptors. This makes TAPS a valuable tool for investigating the role of these channels in neuronal signaling and synaptic plasticity.
properties
Product Name |
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C17H27ClN2O3S |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O3S/c1-6-23-14-8-7-12(18)9-15(14)24(21,22)19-13-10-16(2,3)20-17(4,5)11-13/h7-9,13,19-20H,6,10-11H2,1-5H3 |
InChI Key |
XUCOQDSLZQLNKL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)









![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
